Phthalanilide

概要

説明

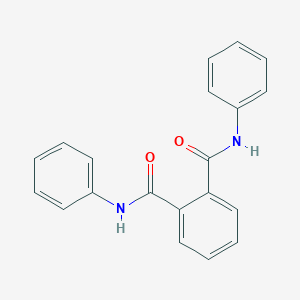

Phthalanilide (CAS 16497-41-9), a nitrogen-containing heterocyclic compound with the molecular formula C₂₀H₁₆N₂O₂ and molecular weight 316.35 g/mol, is characterized by a phthalic anhydride-derived core linked to anilide moieties . It has garnered significant attention for its unique antileukemic activity, particularly against the L1210 leukemia model. The compound 2-chloro-4′,4″-di-2-imidazolin-2-ylterethis compound (NSC-60339) is a notable derivative that inhibits lipid biosynthesis in leukemia cells, a mechanism distinct from conventional antileukemic agents like methotrexate and 6-mercaptopurine . Phthalanilides also form complexes with novel phospholipids, suggesting a dual role in both therapeutic and biochemical interactions .

作用機序

Target of Action

Phthalanilide, also known as N,N’-Diphenylphthaldiamide, primarily targets macromolecular lipids . These lipids are distributed ubiquitously in mammalian tissues, principally in the nucleoplasm of the cell . The extent of the complex formation between the phthalanilides and the macromolecular lipids relates to both therapy and toxicity of the drugs .

Mode of Action

this compound interacts with its targets by forming a complex with macromolecular lipids . This interaction inhibits the transfer of cationic dyes from an aqueous solution into the lipid phase . The compound maximally inhibits dye transfer when at least two strongly basic groups are connected by several coplanar rings and by carbonamide groups .

Biochemical Pathways

this compound affects the biochemical pathways related to the synthesis of DNA, protein, lipid, and RNA . At low intracellular concentrations, there is extensive inhibition of both DNA and protein but minimal chemotherapeutic response . Lipid and RNA synthesis is inhibited at therapeutic intracellular concentrations of the drug .

Pharmacokinetics

These properties play a crucial role in the bioavailability of the compound

Result of Action

The molecular and cellular effects of this compound’s action include a significant fall in cell electrophoretic mobility, suggesting that the drug forms an irreversible complex with cell surface components, thereby lowering their zeta potential . Moreover, the highest concentrations of this compound adversely affect the liver, kidney, and oculomotor muscles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that environmental factors can significantly impact the behavior and effectiveness of many compounds .

生化学分析

Biochemical Properties

Phthalanilide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in DNA and protein synthesis, thereby affecting cellular proliferation and survival . Additionally, this compound forms complexes with lipids, which can alter the biochemical properties of cell membranes and impact cellular signaling pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the synthesis of DNA, RNA, and proteins in cancer cells, leading to reduced cell proliferation and increased cell death . Furthermore, this compound affects lipid metabolism, which can impact the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation. This compound has been shown to inhibit DNA and protein synthesis by binding to the respective enzymes involved in these processes . Additionally, this compound can form complexes with lipids, which may alter the structure and function of cell membranes . These interactions ultimately result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to the accumulation of lipid-bound and hydrophilic-bound forms of the compound within cells . These bound forms are associated with different biochemical and therapeutic responses, with lipid-bound this compound showing a stronger correlation with chemotherapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can inhibit DNA and protein synthesis without eliciting a strong chemotherapeutic response . At higher doses, this compound can inhibit lipid and RNA synthesis, leading to increased cell death and prolonged survival in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit the activity of enzymes involved in lipid metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can form complexes with lipids, which may affect the overall metabolic state of the cell . These interactions highlight the importance of this compound in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can form complexes with lipids, which facilitate its transport across cell membranes and its distribution within different cellular compartments . Additionally, the binding of this compound to specific transporters can affect its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound has been shown to localize primarily in the mitochondrial and nuclear fractions of cells . The subcellular localization of this compound is likely directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles . These localization patterns are crucial for understanding the biochemical and therapeutic effects of this compound.

生物活性

Phthalanilide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, effects on lipid metabolism, and potential therapeutic applications. The synthesis of this compound derivatives and their biological evaluations are also discussed.

Overview of this compound

This compound refers to a class of compounds derived from phthalic anhydride and aniline. These compounds have been studied for their various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The structural features of phthalanilides significantly influence their biological activity.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. A key study synthesized several phthalimide analogs and evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The findings indicated that certain derivatives exhibited significant inhibitory effects on NO production, with one compound (IIh) showing an IC50 value of 8.7 µg/mL .

The anti-inflammatory activity of compound IIh was linked to:

- Down-regulation of Inducible Nitric Oxide Synthase (iNOS) : This enzyme is crucial for NO production during inflammatory responses.

- Suppression of Pro-inflammatory Cytokines : Compound IIh reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

- Inhibition of TLR4 Signaling Pathway : The compound interfered with the activation of interferon regulatory factor 3 (IRF-3) and interferon-beta, which are pivotal in mediating inflammatory responses .

Effects on Lipid Metabolism

Another area of research involves the impact of this compound derivatives on lipid metabolism. A specific study investigated the effects of a this compound derivative on lipid metabolism in L1210 leukemia cells. The results demonstrated that this derivative could modulate lipid profiles, suggesting potential applications in cancer treatment by targeting metabolic pathways associated with tumor growth .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activities of phthalanilides:

- Anti-Inflammatory Efficacy : A series of experiments using RAW264.7 macrophage cells demonstrated that phthalanilides could effectively reduce inflammation markers in vitro.

- Antitumor Activity : Research indicated that certain this compound derivatives exhibited cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms and therapeutic potential .

- Antimicrobial Properties : Phthalanilides have also shown promise in antimicrobial assays, suggesting they may be effective against specific bacterial strains.

Summary Table of Biological Activities

| Activity | Derivative | IC50/Effect | Mechanism |

|---|---|---|---|

| Anti-inflammatory | Compound IIh | 8.7 µg/mL | Inhibits iNOS, reduces TNF-α and IL-1β levels |

| Lipid metabolism modulation | This compound | Not specified | Alters lipid profiles in L1210 leukemia cells |

| Antitumor | Various | Varies by derivative | Induces cytotoxicity in cancer cell lines |

| Antimicrobial | Various | Effective against specific strains | Disruption of bacterial cell wall synthesis |

科学的研究の応用

Medicinal Chemistry

Phthalanilide has been studied for its potential therapeutic effects, particularly in cancer treatment. Research indicates that it can inhibit the synthesis of nucleic acids and proteins in cancer cells, leading to reduced cell proliferation and increased apoptosis (programmed cell death).

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted by Rogers et al. (1964) demonstrated that substituted phthalanilides could significantly reduce the growth of various cancer cell lines by interfering with DNA and protein synthesis pathways . The findings suggest that this compound derivatives may serve as potential chemotherapeutic agents.

Biochemical Applications

This compound interacts with macromolecular lipids and enzymes, influencing various biochemical pathways.

Material Science

This compound has potential applications in material science due to its unique chemical properties. It can be utilized in the development of polymers and other materials with specific functionalities.

Table: Potential Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Development | Used as a monomer or additive in polymer synthesis |

| Coatings | Potential for use in protective coatings due to chemical stability |

| Nanocomposites | Investigated for enhancing mechanical properties in composite materials |

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of phthalic anhydride with diphenylamine. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and Fourier-transform infrared spectroscopy (FTIR) are commonly employed to confirm its structure and purity.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing phthalanilide derivatives with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Begin with controlled stoichiometric ratios (e.g., anhydride-to-amine ratios) under inert atmospheres to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purification should involve recrystallization using solvents with polarity gradients (e.g., ethanol/water mixtures) or column chromatography. Validate purity through melting point analysis, NMR spectroscopy (¹H/¹³C), and mass spectrometry .

Q. How can researchers distinguish this compound from structurally similar compounds (e.g., phthalimide) using spectroscopic and chromatographic techniques?

- Methodological Answer : Employ comparative FT-IR analysis to identify characteristic carbonyl stretches (e.g., 1680–1720 cm⁻¹ for this compound vs. 1750–1780 cm⁻¹ for phthalimide). Combine with HPLC retention time profiling using a C18 reverse-phase column and UV detection at 254 nm. Confirm via high-resolution mass spectrometry (HRMS) to differentiate molecular ion peaks .

Q. What are the critical variables to control in this compound stability studies under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies at elevated temperatures (40–60°C) and pH extremes (2.0 and 9.0). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Quantify degradation products via LC-MS and correlate with thermodynamic parameters (ΔH, ΔS) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate this compound’s interaction with biological targets, and what are the limitations of these methods?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and reactive sites. Validate docking simulations (e.g., AutoDock Vina) with in vitro binding assays. Acknowledge limitations such as solvent effects and conformational flexibility by cross-referencing with crystallographic data .

Q. What statistical approaches resolve contradictions in this compound toxicity data across in vitro and in vivo studies?

- Methodological Answer : Apply meta-analysis to aggregate dose-response data, adjusting for interspecies variability (e.g., allometric scaling). Use Bayesian hierarchical models to quantify uncertainty in conflicting results. Validate with pathway enrichment analysis (e.g., Gene Ontology) to identify conserved mechanistic pathways .

Q. How can researchers design experiments to investigate this compound’s role in catalytic cycles, particularly in transition metal complexes?

- Methodological Answer : Utilize cyclic voltammetry to study redox behavior in the presence of metal ions (e.g., Cu²⁺, Fe³⁺). Pair with in situ Raman spectroscopy to track intermediate formation. Replicate under controlled electrochemical potentials and analyze kinetic isotope effects (KIEs) to confirm catalytic mechanisms .

Q. What methodologies ensure reproducibility in this compound-based polymer synthesis, given batch-to-batch variability in monomer reactivity?

- Methodological Answer : Standardize monomer purification via fractional distillation or sublimation. Monitor polymerization via gel permeation chromatography (GPC) for molecular weight distribution. Document kinetic chain length calculations and employ Design of Experiments (DoE) to optimize initiator concentrations and reaction times .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers report conflicting spectral data (e.g., NMR splitting patterns) for this compound derivatives in supplementary materials?

- Methodological Answer : Provide raw spectral files (e.g., JCAMP-DX for NMR) alongside processed data. Annotate unexpected splitting patterns with proposed explanations (e.g., solvent impurities, tautomerism). Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .

Q. What ethical and statistical standards apply when publishing this compound bioactivity data with small sample sizes?

類似化合物との比較

Structural and Functional Analogues

Benzanilide

Benzanilide, a simpler anilide derivative lacking the phthalic anhydride core, demonstrates moderate antileukemic activity (103% efficacy relative to methotrexate in advanced L1210 leukemia models) .

Other Phthalanilide Derivatives

This compound derivatives such as NSC-50469 and NSC-53212 exhibit variable antileukemic efficacy, with NSC-60339 being the most potent (179% efficacy relative to methotrexate) . Structural modifications, such as the addition of imidazolinyl groups, enhance lipid-targeting specificity and resistance profiles .

Mechanistic Comparison with Non-Anilide Antileukemics

Lipid Interaction Profiles

This compound binds to a novel class of phospholipids, forming ionic complexes that are disrupted by cations like H⁺ or Ca²⁺ . In contrast, structurally related compounds (e.g., benzanilide) lack this interaction, underscoring the critical role of the phthalic anhydride moiety in lipid complexation .

Research Findings and Implications

- Unique Mechanism : this compound’s suppression of fatty acid and cholesterol synthesis in L1210 cells is unmatched by other antileukemics, suggesting lipid metabolism as a viable therapeutic target .

- Resistance Profile : this compound-resistant L1210 cells show only partial lipid metabolism inhibition, indicating mechanism-specific resistance .

- Prodrug Activation : NSC-60339 requires in vivo modification to exert lipid inhibition, as evidenced by its inactivity in in vitro assays unless combined with ascitic fluid from treated animals .

準備方法

Classical Cyclization of Phthalanilic Acid in Glacial Acetic Acid

The cyclization of phthalanilic acid (the amide of phthalic acid and aniline) in glacial acetic acid represents a traditional route to N-phenylphthalimide. This method involves a two-step addition-elimination mechanism catalyzed by acetic acid .

Mechanism and Procedure

Phthalanilic acid undergoes nucleophilic attack by the amide nitrogen on one carbonyl group, forming a gem-diol tetrahedral intermediate. A subsequent dehydration step, rate-determining and catalyzed by acetic acid, yields the final phthalimide . Computational studies at the MP2 level confirm that acetic acid facilitates both steps by acting as a proton donor and acceptor, enabling concerted bond reorganization .

High-Temperature Condensation of Phthalic Anhydride and Aniline

A conventional approach involves the direct condensation of phthalic anhydride with aniline at elevated temperatures. This method, while straightforward, demands prolonged heating (160–180°C for 2 hours) and often results in moderate yields due to side reactions .

Limitations and Practical Considerations

The high temperatures accelerate undesired decomposition pathways, necessitating careful monitoring. Despite these challenges, the method remains historically significant for its simplicity and avoidance of specialized catalysts .

One-Pot Catalytic Synthesis Using Sulphamic Acid

A modern advancement in phthalanilide synthesis employs sulphamic acid as a catalyst, enabling efficient one-pot condensation under milder conditions .

Reaction Optimization

Combining equimolar phthalic anhydride and aniline with 10 mol% sulphamic acid at 90°C for 1.5 hours achieves an 89% yield of N-phenylphthalimide . The catalyst facilitates rapid amide bond formation and cyclization, reducing reaction times and energy inputs compared to classical methods.

Advantages Over Traditional Approaches

-

Lower Temperature : 80–100°C vs. 160–180°C.

-

Shorter Duration : 1–2 hours vs. 2 hours.

Acid Chloride Mediated Amidation Route

The use of phthaloyl chloride as an intermediate offers an alternative pathway to this compound. This method involves sequential amidation and cyclization steps.

Procedure

-

Synthesis of Phthaloyl Chloride : Phthalic anhydride is treated with thionyl chloride or oxalyl chloride.

-

Amidation with Aniline : Reacting phthaloyl chloride with aniline in a polar aprotic solvent (e.g., dichloromethane) forms a diamide intermediate.

-

Cyclization : Heating the diamide in acidic or basic conditions induces intramolecular dehydration to yield N-phenylphthalimide .

While this route provides high purity, it requires handling moisture-sensitive reagents and generates stoichiometric amounts of acidic byproducts.

Patent-Based Synthesis via Heating of Diammonium Phthalate Derivatives

A patented method for phthalimide synthesis involves heating diammonium phthalate in aromatic solvents such as o-dichlorobenzene . Although originally designed for ammonia-derived phthalimides, the protocol can be adapted for aniline derivatives.

Adapted Protocol for this compound

-

Salt Formation : Phthalic acid is neutralized with aniline to form a mono- or di-anilinium phthalate salt.

-

Thermal Cyclization : Heating the salt in o-dichlorobenzene at 150–155°C promotes dehydration and cyclization, distilling off water and excess aniline .

Reported yields for analogous phthalimides reach 85%, suggesting potential applicability to this compound with optimization .

Comparative Analysis of Preparation Methods

The following table summarizes key parameters for the discussed methods:

*Reported for phthalimide; this compound yields extrapolated.

特性

IUPAC Name |

1-N,2-N-diphenylbenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(24)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYACJWRVLBPZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167827 | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16497-41-9 | |

| Record name | N1,N2-Diphenyl-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16497-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016497419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylphthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。